1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (hereafter referred to as the target compound) is a piperazine derivative featuring a 2-nitrophenylsulfonyl group and a 5-trifluoromethylpyridinyl moiety. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in receptor binding and pharmacokinetic properties. This article provides a detailed comparison of the target compound with structurally related analogues, focusing on synthesis, physicochemical properties, and biological activity.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O4S/c17-16(18,19)12-5-6-15(20-11-12)21-7-9-22(10-8-21)28(26,27)14-4-2-1-3-13(14)23(24)25/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGYRHZVQRKUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.
Introduction of the Trifluoromethylpyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is functionalized with a trifluoromethyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation and Reduction: The nitro group can be reduced to an amine, and the sulfonyl group can undergo oxidation.
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and piperazine rings.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts for coupling reactions.
Scientific Research Applications
Biological Applications
1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been studied for its potential biological activities, including:
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis .
Anticancer Properties
This compound has also been evaluated for anticancer activity. Its structural components allow for interaction with specific biological targets involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells . The sulfonamide moiety is particularly noted for its ability to interfere with folate metabolism in cancer cells, making it a candidate for further development in anticancer therapies.
Pharmacological Insights
The pharmacological profile of this compound suggests potential applications in treating various conditions:
- Antidepressant Effects : Similar piperazine derivatives have been used in the treatment of anxiety and depression. Their mechanism often involves modulation of neurotransmitter systems .
- Anti-inflammatory Activity : Some studies indicate that compounds with similar structures exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Case Study 1: Antimicrobial Evaluation
A study conducted on synthesized piperazine sulfonamides demonstrated that compounds structurally related to this compound exhibited promising antimicrobial activity against resistant strains of bacteria. The results indicated a clear dose-response relationship, emphasizing the importance of structural modifications for enhancing efficacy .
Case Study 2: Anticancer Screening
In another notable study, derivatives of this compound were screened against multiple cancer cell lines. The findings revealed significant cytotoxic effects, particularly against colorectal cancer cells, where the compound induced apoptosis through caspase activation pathways . This suggests that further exploration into its mechanism could yield valuable insights for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenylsulfonyl group can form strong interactions with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogues
Receptor Interactions
- Serotonergic Activity () : 1-[3-CF3-phenyl]piperazine derivatives act as 5-HT1A agonists, inhibiting sympathetic nerve discharge (SND) in cats. The trifluoromethyl group enhances binding affinity, while sulfonyl groups (as in the target compound) may alter selectivity .
- Insecticidal Activity (): 1-Arylmethyl-4-[5-CF3-pyridin-2-yl]piperazines exhibit growth-inhibiting effects in armyworms.
Pharmacological Potential
- VR1 Antagonism () : Piperazine-containing compounds like BCTC show oral bioavailability and CNS penetration. The target compound’s nitro group may influence acid-sensing ion channel (ASIC) interactions, a property observed in BCTC .
Biological Activity
1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19F3N4O4S
- Molar Mass : 480.46 g/mol
- CAS Number : 1030386-10-7
Pharmacological Profile
Research indicates that compounds with similar structures exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The presence of the nitrophenyl and trifluoromethyl groups in the structure is significant for its biological activity.
1. Anti-inflammatory Activity
Recent studies have shown that derivatives of piperazine, particularly those containing a nitrophenyl moiety, demonstrate notable anti-inflammatory effects. For instance, compounds with similar structures have been tested in carrageenan-induced rat paw edema models, showing significant reductions in swelling comparable to traditional anti-inflammatory drugs like diclofenac sodium.
| Compound | IC50 (μg/mL) | Comparison |
|---|---|---|
| This compound | TBD | Comparable to diclofenac (54.65) |
| Other Pyrazole Derivatives | 60.56 - 69.15 | Superior to standard |
2. Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. In vitro studies on similar compounds have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for controls like ciprofloxacin.
| Pathogen | MIC (μg/mL) | Control MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.125 | 2.0 |
| Escherichia coli | 12.5 | 2.0 |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The nitrophenyl group may enhance interaction with biological targets involved in inflammation and infection.
- The trifluoromethyl group could influence the lipophilicity and bioavailability of the compound, enhancing its therapeutic efficacy.
Case Studies
Several studies have explored the pharmacological activities of structurally related compounds:
- Sivaramakarthikeyan et al. (2020) reported that pyrazole derivatives with a nitrophenyl group showed significant anti-inflammatory activity in animal models, suggesting that modifications to the piperazine framework could yield potent new drugs.
- Nayak et al. (2021) conducted a study on various substituted piperazine derivatives and found that those containing trifluoromethyl groups exhibited enhanced COX-2 inhibitory activity, indicating a potential pathway for developing selective anti-inflammatory agents.
- In a comparative study of various anti-inflammatory agents, compounds related to the target molecule showed promising results with minimal gastrointestinal toxicity, reinforcing their potential as safe therapeutic options.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, and how is purity ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperazine core with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in THF or DCM). Purification involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide in DCM) or reversed-phase HPLC to achieve >95% purity. Yield optimization requires controlled stoichiometry and inert atmospheres to prevent side reactions .
- Characterization : Confirmation of structure and purity relies on H/C NMR (e.g., δ 8.58 ppm for pyridinyl protons) and HRMS (e.g., [M+H] at m/z 483.1351). Purity is validated via HPLC with UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assigns protons and carbons, confirming regiochemistry (e.g., distinguishing 2- vs. 3-trifluoromethylpyridinyl substituents via coupling patterns) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., CF groups contribute distinct fragmentation) .
- HPLC : Monitors purity (>97% required for biological assays) using C18 columns and gradient elution .
Q. How does the compound's stability vary under different storage conditions?
- Stability Profile : The sulfonyl group confers moderate hydrolytic stability, but prolonged exposure to moisture or acidic/basic conditions may degrade the compound. Store at –20°C in amber vials under argon. Stability assessments via periodic HPLC and TLC are recommended .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this piperazine derivative?
- SAR Insights :
- Sulfonyl Group : Critical for receptor binding (e.g., dopamine D3 or μ-opioid receptors). Substitution at the 2-nitrophenyl position enhances metabolic stability compared to 3- or 4-nitro analogs .
- Trifluoromethylpyridinyl Moiety : The electron-withdrawing CF group improves membrane permeability and bioavailability. Positional isomers (e.g., 4-CF vs. 5-CF) show divergent binding affinities .
- Piperazine Core : N-substitution with bulky groups (e.g., benzyl) reduces off-target interactions but may lower solubility .
Q. How can contradictory data on receptor binding affinities be resolved?
- Resolution Strategies :
- Assay Standardization : Use uniform radioligand displacement protocols (e.g., H-spiperone for dopamine receptors) across studies to minimize variability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Asp110 in D3R) affected by substituent positioning .
- Metabolite Screening : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .
Q. What mechanisms underlie its enzyme inhibition or inactivation (e.g., cytochrome P450 2D6)?
- Mechanistic Insights :
- Mechanism-Based Inactivation : The compound forms a reactive imidazo-methide intermediate via CYP2D6-mediated dehydrogenation, leading to covalent adducts with apoprotein residues (e.g., Lys240). This irreversibly inhibits enzymatic activity (kinact = 0.09 min, partition ratio ≈99) .
- Trapping Studies : Use nucleophiles like glutathione or N-acetylcysteine to capture reactive intermediates, confirmed via LC-MS/MS and NMR .
Q. How can its pharmacokinetic properties be optimized for in vivo studies?
- Optimization Approaches :
- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester prodrugs to enhance oral bioavailability .
- Formulation Strategies : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility (>10 µM required for IV administration) .
- Metabolic Profiling : Identify major Phase I/II metabolites (e.g., glucuronidated derivatives) using hepatocyte incubations and UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
